Cas no 93349-97-4 (Methyl 5-(furan-2-yl)nicotinate)
Methyl 5-(furan-2-yl)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(furan-2-yl)nicotinate
- Methyl 5-(furan-2-yl)nicotite
- methyl 5-(furan-2-yl)pyridine-3-carboxylate
- AKOS004118610
- 93349-97-4
- J-522411
- Methyl5-(furan-2-yl)nicotinate
- DTXSID30629586
- DB-265473
-
- Inchi: 1S/C11H9NO3/c1-14-11(13)9-5-8(6-12-7-9)10-3-2-4-15-10/h2-7H,1H3
- InChI Key: RYVDVDJYZUZXKK-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1C=NC=C(C(=O)OC)C=1
Computed Properties
- Exact Mass: 203.058243149g/mol
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.3Ų
Methyl 5-(furan-2-yl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177619-1g |
methyl 5-(furan-2-yl)nicotinate |
93349-97-4 | 95% | 1g |
$475 | 2024-07-19 | |
| Chemenu | CM177619-1g |
methyl 5-(furan-2-yl)nicotinate |
93349-97-4 | 95% | 1g |
$505 | 2021-08-05 | |
| Alichem | A029205895-1g |
Methyl 5-(furan-2-yl)nicotinate |
93349-97-4 | 95% | 1g |
$462.16 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749558-1g |
Methyl 5-(furan-2-yl)nicotinate |
93349-97-4 | 98% | 1g |
¥4233.00 | 2024-04-24 | |
| Crysdot LLC | CD11010507-1g |
Methyl 5-(furan-2-yl)nicotinate |
93349-97-4 | 95+% | 1g |
$535 | 2024-07-19 |
Methyl 5-(furan-2-yl)nicotinate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Methyl 5-(furan-2-yl)nicotinate
Research Brief on Methyl 5-(furan-2-yl)nicotinate (CAS: 93349-97-4) in Chemical Biology and Pharmaceutical Applications
Methyl 5-(furan-2-yl)nicotinate (CAS: 93349-97-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of a furan ring and a nicotinate ester, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting inflammation, cancer, and infectious diseases.
One of the key areas of interest is the compound's utility as a building block in medicinal chemistry. Researchers have demonstrated that Methyl 5-(furan-2-yl)nicotinate can be readily modified to introduce various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of small-molecule inhibitors targeting protein kinases, which are implicated in numerous pathological conditions.
In addition to its synthetic versatility, Methyl 5-(furan-2-yl)nicotinate has shown promising biological activity in preclinical models. For instance, a recent investigation revealed its potential as an anti-inflammatory agent, with the compound exhibiting inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that further optimization of this scaffold could lead to the development of new anti-inflammatory drugs.
Another notable application of Methyl 5-(furan-2-yl)nicotinate lies in its role as a precursor for fluorescent probes. Researchers have exploited its furan and pyridine moieties to design probes for detecting reactive oxygen species (ROS) in cellular systems. A 2022 study in Chemical Communications detailed the synthesis of a ROS-sensitive probe derived from this compound, which demonstrated high selectivity and sensitivity in live-cell imaging experiments.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of Methyl 5-(furan-2-yl)nicotinate-derived compounds. Recent efforts have focused on improving their metabolic stability and bioavailability through structural modifications. For example, a 2023 patent application disclosed novel derivatives with enhanced solubility and reduced hepatic clearance, paving the way for their potential use in clinical settings.
In conclusion, Methyl 5-(furan-2-yl)nicotinate (CAS: 93349-97-4) represents a valuable scaffold in chemical biology and pharmaceutical research. Its multifaceted applications—ranging from drug discovery to diagnostic tools—underscore its importance in the field. Future research should aim to further elucidate its mechanism of action and explore its potential in combination therapies and personalized medicine.
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